molecular formula C12H18N2O2 B15211290 N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide CAS No. 57067-79-5

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide

Cat. No.: B15211290
CAS No.: 57067-79-5
M. Wt: 222.28 g/mol
InChI Key: YSKPHODLBKBYJO-UHFFFAOYSA-N
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Description

N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropane ring, an oxazole ring, and a butyl group. Its molecular formula is C13H22N2O2, and it has a molecular weight of 238.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, including the formation of the oxazole ring and the cyclopropane ring. One common method involves the reaction of 4-methyloxazole with butylamine and cyclopropanecarboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often used to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide involves the inhibition of the immunological release of mediators, notably slow-reacting substance of anaphylaxis (SRS-A). This inhibition occurs through selective binding to specific molecular targets, preventing the release of these mediators and thereby reducing allergic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-N-(4-methyloxazol-2-yl)cyclopropanecarboxamide is unique due to its specific combination of a cyclopropane ring and an oxazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit the release of SRS-A sets it apart from other similar compounds .

Properties

CAS No.

57067-79-5

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C12H18N2O2/c1-3-4-7-14(11(15)10-5-6-10)12-13-9(2)8-16-12/h8,10H,3-7H2,1-2H3

InChI Key

YSKPHODLBKBYJO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C2CC2

Origin of Product

United States

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